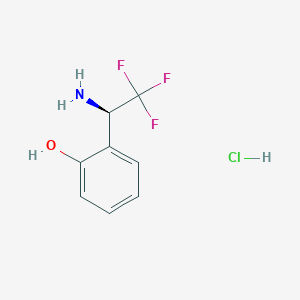

(R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of optically pure compounds related to (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has been explored in various studies. In one such study, an optically pure compound was synthesized starting from (R)-(-)-phenylephrine, which underwent a series of reactions including condensation with acetone, treatment with thallous ethoxide and trimethylacetyl chloride, and finally cleavage of the oxazolidine ring with hydrogen chloride in ethanol . This process highlights the complexity and specificity required in synthesizing optically active pharmaceuticals. Another study reported the synthesis of a compound with a new stereogenic center, which was determined to have an R configuration, emphasizing the importance of stereochemistry in the synthesis of active pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has been determined using crystallography. The absolute configuration of these compounds is crucial as it can significantly affect their biological activity. For instance, the crystal structure of a related compound was used to confirm the R configuration of a new stereogenic center . This level of analysis is essential for understanding the three-dimensional arrangement of atoms within a molecule, which is a key factor in drug design and pharmacology.

Chemical Reactions Analysis

Chemical reactions involving these compounds can lead to the formation of various products depending on the reaction conditions. For example, the condensation of phenylephrine with benzaldehyde can yield different products such as tetrahydroisoquinoline or a mixture of side-chain oxazolidine and tetrahydroisoquinoline, depending on whether solvents are used . These reactions are not only important for the synthesis of the target compounds but also for understanding the potential side reactions that may occur during the synthesis process.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of trifluoroethyl groups and the phenolic hydroxyl group in (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride would likely contribute to its polarity, solubility, and reactivity. The optically pure compound synthesized in one study exhibited unexpected mydriatic activity, which was significantly higher than its racemic counterpart and the parent compound, (R)-(-)-phenylephrine . This suggests that the physical and chemical properties of these compounds can have a profound impact on their biological activity.

Applications De Recherche Scientifique

Biological and Pharmacological Effects

Phenolic compounds, including chlorogenic acid and its derivatives, have been shown to exhibit a wide range of biological and pharmacological activities. These activities include antioxidant, anti-inflammatory, cardioprotective, neuroprotective, anti-obesity, antiviral, antimicrobial, and anti-hypertensive effects. Such compounds play crucial roles in lipid and glucose metabolism regulation, which can be beneficial in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018). Furthermore, these phenolic acids have been found to offer hepatoprotective effects by protecting against chemical or lipopolysaccharide-induced injuries.

Role in Crop Science and Phenotyping

In crop science research, phenotyping is essential for understanding the inheritance and expression patterns of genomes to increase crop yield. Techniques like unmanned aerial vehicle remote sensing platforms equipped with various sensors have become crucial for fast, non-destructive high throughput phenotyping. This technology allows for the flexible and convenient operation, on-demand data access, and high spatial resolution, making it a powerful tool for studying phenomics and genomics (Yang et al., 2017).

Interaction with Proteins

The interaction of phenolic compounds with proteins, leading to changes in their structural, functional, and nutritional properties, is another area of significant interest. The conditions affecting protein-phenolic interactions include temperature, pH, protein type and concentration, and the structure of phenolic compounds. These interactions can alter the solubility, thermal stability, and digestibility of proteins, impacting their nutritional and functional properties (Ozdal et al., 2013).

Propriétés

IUPAC Name |

2-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-3-1-2-4-6(5)13;/h1-4,7,13H,12H2;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEMEBWDQLBNTM-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(F)(F)F)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride | |

CAS RN |

1394822-90-2 |

Source

|

| Record name | 2-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2546817.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2546819.png)

![N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2546820.png)

![2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide](/img/structure/B2546821.png)

![5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2546823.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2546824.png)

![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)

![3-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2546832.png)